2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Descripción general

Descripción

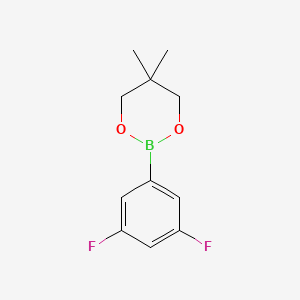

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 3,5-difluorophenyl group and two methyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-difluorophenylboronic acid with a suitable diol under dehydrating conditions. One common method involves the use of pinacol as the diol, which reacts with the boronic acid in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is known to undergo various types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to substitute the fluorine atoms under basic conditions.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Substituted phenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as an anticancer agent. For instance:

- Case Study 1 : In a structure-activity relationship study, derivatives of this compound exhibited significant efficacy against various cancer cell lines. One derivative showed an IC50 value of 4.363 μM compared to doxorubicin, indicating its potential as a therapeutic agent against cancer .

Antifungal and Antibacterial Properties

The compound has also been investigated for its antifungal and antibacterial properties:

- Case Study 2 : A derivative was tested against Candida glabrata in vivo and demonstrated significant activity, suggesting that modifications to the dioxaborinane structure could enhance antifungal efficacy .

Organic Electronics

The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics:

- Case Study 3 : Research has shown that compounds like this compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to their ability to facilitate charge transport .

Data Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, which facilitates the transfer of the phenyl group to an electrophilic partner. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.

Comparación Con Compuestos Similares

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds, such as:

Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the dioxaborinane ring and has different reactivity and stability.

Pinacolborane: This compound contains a boron atom bonded to a pinacol group, which makes it more reactive in certain types of reactions compared to this compound.

Boronic esters: These compounds have similar reactivity to this compound but differ in their structural features and applications.

The uniqueness of this compound lies in its combination of the dioxaborinane ring and the 3,5-difluorophenyl group, which imparts distinct chemical properties and reactivity.

Actividad Biológica

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H14BFO2

- Molecular Weight : 208.04 g/mol

- CAS Number : 216393-57-6

The compound features a dioxaborinane core that contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances lipophilicity and may influence the compound's pharmacokinetic properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Studies have suggested that dioxaborinanes can inhibit tumor cell proliferation by interfering with cellular signaling pathways. The fluorinated phenyl group may enhance binding affinity to target proteins involved in cancer progression.

- Antimicrobial Properties : Dioxaborinanes have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes and inhibit essential enzymes has been documented in several studies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Antitumor Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the antitumor activity of various dioxaborinanes. The findings indicated that derivatives with fluorinated phenyl groups exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and A549) due to their ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of boron-containing compounds highlighted that this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with bacterial cell wall synthesis .

Case Study 3: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibition capabilities of dioxaborinanes. The study found that specific derivatives could inhibit enzymes related to inflammatory responses, suggesting potential applications in treating conditions like rheumatoid arthritis .

Data Tables

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O2/c1-11(2)6-15-12(16-7-11)8-3-9(13)5-10(14)4-8/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRAEPCGZMMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378864 | |

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-57-6 | |

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.